molecular formula C6H4BBrF2O2 B2580735 5-Bromo-2,3-difluorophenylboronic acid CAS No. 2096339-65-8

5-Bromo-2,3-difluorophenylboronic acid

Cat. No. B2580735
CAS RN: 2096339-65-8
M. Wt: 236.81
InChI Key: WMJVJEUQKZBXHN-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenylboronic acid, also known as BDFPB, is a boronic acid derivative and a popular building block in organic synthesis. It is widely used in the pharmaceutical industry to develop new drugs and in chemical research to create novel compounds.

Scientific Research Applications

Synthesis of Derivatives via Cross-Coupling Reactions

5-Bromo-2,3-difluorophenylboronic acid is extensively used in the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This methodology facilitates the creation of structurally diverse compounds by allowing the coupling of this compound with different arylboronic acids. These reactions are pivotal in synthesizing compounds with potential pharmacological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic properties (Ikram et al., 2015).

Fluorescent Probes and Photophysical Studies

This compound serves as a precursor in the synthesis of fluorescent probes. By undergoing cross-coupling reactions, it contributes to the creation of compounds that exhibit pH-dependent fluorescence. Such derivatives are crucial for developing sensitive and selective fluorescent sensors for various applications, including biological imaging and molecular probes (Hwang et al., 2018).

Antioxidant Activity

Compounds synthesized from this compound, particularly bromophenols, have demonstrated significant antioxidant activity. This activity is crucial for combating oxidative stress, which is linked to various chronic diseases. The radical scavenging properties of these bromophenols suggest their potential utility in developing natural antioxidants for food preservation and pharmaceutical applications (Li et al., 2011).

Materials Science

In materials science, this compound is used to synthesize organogelators with unique properties. The introduction of halogen atoms into π-conjugated systems enhances the gelation ability of these compounds, which is beneficial for creating novel materials with potential applications in drug delivery, sensing, and electronic devices (Wu et al., 2017).

Organic Electronics

The bromine atom in this compound facilitates the synthesis of compounds for organic electronics. Its utility in cross-coupling reactions enables the development of electronic materials, such as luminophores and semiconductor layers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are integral to advancing flexible, lightweight, and energy-efficient electronic devices (Reus et al., 2012).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,3-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture .

properties

IUPAC Name

(5-bromo-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJVJEUQKZBXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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